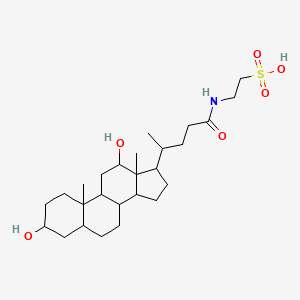![molecular formula C22H23N3O3 B1228413 3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)
3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide is an aminoquinoline.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research on similar compounds to 3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide, specifically 2-methoxy-3-sulfonamino-5-(4-morpholinoquinolin-6-yl)benzamides, reveals their potential as novel structures of PI3K inhibitors with anticancer properties. These compounds have shown significant antiproliferative activities in vitro against various human cancer cell lines and the ability to inhibit the PI3K/AKT/mTOR pathway, suggesting a strong basis for their use as anticancer agents (Shao et al., 2014).
Gastrokinetic Activity
A series of benzamide derivatives, including those with structures similar to 3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide, have been investigated for their gastrokinetic activity. These compounds have demonstrated potent activity in enhancing gastric emptying, making them potential candidates for gastrokinetic agents (Kato et al., 1992).
Steroid 5alpha Reductase Inhibition
Compounds structurally related to 3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide have been identified as inhibitors of steroid 5alpha reductases, enzymes involved in steroid metabolism. These findings highlight the potential of such compounds in the modulation of steroid hormone activity, which could have implications in various physiological and pathological conditions (Baston et al., 2000).
Antimicrobial Activity
A study on quinoxaline derivatives bearing amide moieties, akin to the structure of 3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide, has shown that these compounds exhibit significant antimicrobial activity. This suggests their potential use in the development of new antimicrobial agents (Abu Mohsen et al., 2014).
Propiedades
Nombre del producto |
3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-methoxy-N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)benzamide |
InChI |
InChI=1S/C22H23N3O3/c1-15-12-21(25-8-10-28-11-9-25)24-20-7-6-17(14-19(15)20)23-22(26)16-4-3-5-18(13-16)27-2/h3-7,12-14H,8-11H2,1-2H3,(H,23,26) |
Clave InChI |
BAZRAAMGZKIEJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N4CCOCC4 |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)
![8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)

![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)
![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)